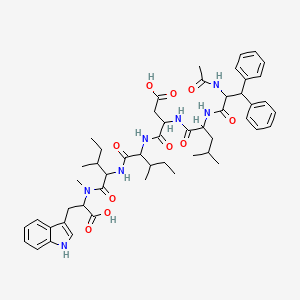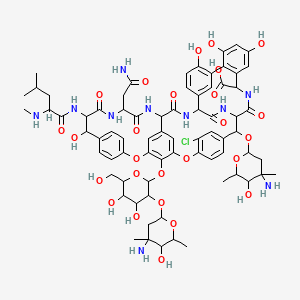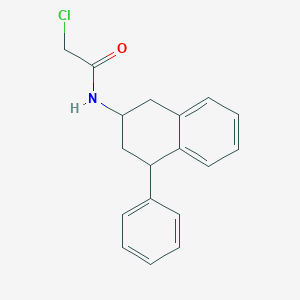
Mipragoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mipragoside is a ganglioside derivative, specifically the isopropyl ester of a monosialotetrahexosyl ganglioside (GM1). Gangliosides are complex biological molecules consisting of a carbohydrate chain with one or more sialic acid residues attached to a double lipophilic tail formed by the amino alcohol sphingosine and a fatty acid. These substances are natural components of the outer surface of cell membranes, particularly abundant in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mipragoside involves the esterification of GM1 ganglioside. The process typically includes the following steps:
Activation of GM1: GM1 is activated using a suitable activating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated GM1 is then reacted with isopropanol under controlled conditions to form the isopropyl ester, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of GM1 are activated using industrial-grade activating agents.
Continuous Esterification: The esterification reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Mipragoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbohydrate moiety of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products:
Oxidation: Oxidized derivatives of the carbohydrate chain.
Reduction: Reduced forms of the fatty acid tail.
Substitution: Substituted derivatives at the carbohydrate moiety.
Scientific Research Applications
Mipragoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ganglioside interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammatory conditions.
Industry: Utilized in the development of ophthalmic gels and other pharmaceutical formulations.
Mechanism of Action
Mipragoside exerts its effects primarily through its interaction with cell membranes. It inhibits cell membrane permeability, which leads to reduced inflammation and histamine release. The molecular targets include cell surface receptors and enzymes involved in inflammatory pathways. The esterification of GM1 enhances its anti-inflammatory and analgesic activities by increasing its anti-exudative capacity .
Comparison with Similar Compounds
GM1 Ganglioside: The parent compound of Mipragoside, known for its role in neuroprotection and cell signaling.
AGF 44: Another ester derivative of GM1 with similar anti-inflammatory properties.
Uniqueness of this compound: this compound’s unique esterification enhances its pharmacological properties, making it more effective in reducing inflammation and histamine release compared to its parent compound, GM1. Its specific structure allows for better interaction with cell membranes, leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C76H137N3O31 |
|---|---|
Molecular Weight |
1588.9 g/mol |
IUPAC Name |
propan-2-yl (2S,4R,5S,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C76H137N3O31/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-55(90)79-47(48(87)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)43-100-72-64(97)62(95)66(53(41-83)104-72)106-74-65(98)70(110-76(75(99)101-44(3)4)37-49(88)56(77-45(5)85)69(109-76)58(91)50(89)38-80)67(54(42-84)105-74)107-71-57(78-46(6)86)68(60(93)52(40-82)102-71)108-73-63(96)61(94)59(92)51(39-81)103-73/h33,35,44,47-54,56-74,80-84,87-89,91-98H,7-32,34,36-43H2,1-6H3,(H,77,85)(H,78,86)(H,79,90)/b35-33+/t47?,48?,49-,50?,51-,52-,53-,54-,56+,57-,58?,59+,60+,61+,62-,63-,64-,65-,66-,67+,68-,69+,70-,71+,72-,73+,74+,76+/m1/s1 |
InChI Key |
NBMVYETVBIIWFF-INDAXCSBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10781397.png)
![4,4,10-trimethyl-2,3,5,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B10781422.png)
![tert-butyl N-[1-[2-[[6-amino-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)hexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-trimethylsilylpropan-2-yl]carbamate](/img/structure/B10781432.png)
![[(7S,9Z,11R,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B10781442.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium(3+)](/img/structure/B10781449.png)
![N-[2-(4-Benzofuran-7-yl-piperazin-1-yl)-ethyl]-4-fluoro-benzamide](/img/structure/B10781456.png)

![N-[(6-methoxy-1,3,4,5-tetrahydrobenzo[cd]indol-3-yl)methyl]acetamide](/img/structure/B10781464.png)


![[Phe8psi-(CH2NH)arg9]-bradykinin](/img/structure/B10781478.png)
![Propan-2-yl 6-methyl-4-[(8-oxo-1,7-diazacyclotridec-9-yl)carbamoyl]-3-sulfanylheptanoate](/img/structure/B10781485.png)
![2-(2,2-dimethylpropyl)-N-[2-hydroxy-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-phenylbutyl]-N'-pentan-3-ylbutanediamide](/img/structure/B10781491.png)
![4,8-Dimethyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one](/img/structure/B10781498.png)
